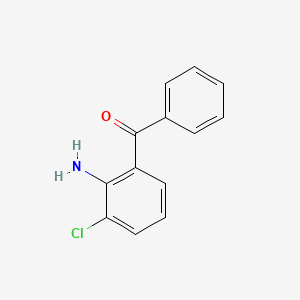

(2-Amino-3-chlorophenyl)(phenyl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-amino-3-chlorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-11-8-4-7-10(12(11)15)13(16)9-5-2-1-3-6-9/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPSDGBPFXACKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60497492 | |

| Record name | (2-Amino-3-chlorophenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5621-66-9 | |

| Record name | (2-Amino-3-chlorophenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-chlorobenzophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS3G2YD8QD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: (2-Amino-3-chlorophenyl)(phenyl)methanone

CAS Number: 5621-66-9 [1]

Executive Summary

(2-Amino-3-chlorophenyl)(phenyl)methanone, commonly known as 2-Amino-3-chlorobenzophenone , is a critical isomeric intermediate in pharmaceutical chemistry. While often overshadowed by its regioisomer 2-amino-5-chlorobenzophenone (the primary precursor for Diazepam and Chlordiazepoxide), the 3-chloro variant serves two distinct and vital roles in drug development:

-

Critical Quality Attribute (CQA): It acts as a definitive impurity standard for benzodiazepine quality control, arising from regioisomeric contamination in starting materials.

-

Synthetic Scaffold: It is a specialized precursor for the synthesis of cinnolines and 2,3-diphenylindoles , scaffolds increasingly relevant in oncology and antimicrobial research.

This guide details the physicochemical profile, selective synthesis, and analytical characterization of this compound, designed for process chemists and analytical scientists.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The distinction between the 3-chloro and 5-chloro isomers is chemically significant due to the steric hindrance imposed by the chlorine atom at the 3-position (ortho to the amino group). This steric crowding influences both its reactivity and its chromatographic retention time.

| Property | Data |

| CAS Number | 5621-66-9 |

| IUPAC Name | This compound |

| Synonyms | 2-Amino-3-chlorobenzophenone; 2-Benzoyl-6-chloroaniline |

| Molecular Formula | C₁₃H₁₀ClNO |

| Molecular Weight | 231.68 g/mol |

| Melting Point | 56–57 °C [1] |

| Appearance | Yellow crystalline needles |

| Solubility | Soluble in chloroform, DMSO, methanol; sparingly soluble in water |

| pKa (Predicted) | -1.25 ± 0.10 (Conjugate acid) |

| Isomeric Distinction | 3-Chloro (CAS 5621-66-9): Cl is ortho to NH₂.5-Chloro (CAS 719-59-5): Cl is para to NH₂ (Diazepam precursor). |

Selective Synthesis: The Sugasawa Reaction

Direct acylation of 2-chloroaniline often yields poor regioselectivity. To exclusively synthesize the ortho-acylated product (2-Amino-3-chlorobenzophenone), the Sugasawa Reaction is the industry-standard protocol. This method utilizes boron trichloride (BCl₃) and aluminum chloride (AlCl₃) to orchestrate a specific ortho-addition of benzonitrile to the aniline.

Mechanistic Insight

The reaction proceeds via the formation of a Lewis acid-complexed intermediate.[2] The BCl₃ complexes with the nitrile, increasing its electrophilicity, while simultaneously coordinating with the aniline nitrogen. This "templating" effect directs the attack to the ortho position, overcoming the steric bulk of the 3-chloro substituent.

Experimental Protocol

Reagents: 2-Chloroaniline (1.0 eq), Benzonitrile (1.2 eq), BCl₃ (1.0 M in xylene), AlCl₃ (solid), 1,2-Dichloroethane (solvent).[3][4]

-

Complexation: Under nitrogen atmosphere, dissolve 2-chloroaniline in 1,2-dichloroethane. Cool to 0°C.

-

Addition: Slowly add BCl₃ solution, followed by solid AlCl₃. Stir for 15 minutes to form the active Lewis acid complex.

-

Acylation: Add benzonitrile dropwise. The mixture is then heated to reflux (80°C) for 12–24 hours.

-

Hydrolysis: Cool the reaction mixture to 0°C. Quench carefully with 2N HCl (exothermic). Heat the biphasic mixture to 80°C for 30 minutes to hydrolyze the intermediate ketimine to the ketone.

-

Isolation: Separate the organic layer, wash with NaOH (to remove unreacted acids) and brine. Dry over MgSO₄ and concentrate.

-

Purification: Recrystallize from ethanol/water or hexane to yield yellow needles (MP: 56–57°C).

Synthesis Workflow Diagram

Figure 1: The Sugasawa reaction pathway ensures exclusive ortho-acylation to yield the target 3-chloro isomer.

Pharmaceutical Applications & Impurity Profiling[3][12]

Role as a Critical Impurity Standard

In the manufacturing of Diazepam , Nordazepam , and Oxazepam , the primary starting material is 2-amino-5-chlorobenzophenone. This precursor is synthesized from 4-chloroaniline .

-

The Problem: Industrial 4-chloroaniline often contains trace amounts of 2-chloroaniline (its isomer).

-

The Consequence: During the acylation step, the 2-chloroaniline impurity undergoes the same reaction, converting into 2-amino-3-chlorobenzophenone .

-

Regulatory Requirement: Under ICH Q3A/Q3B guidelines, this specific isomer must be identified and quantified. CAS 5621-66-9 is the certified reference standard used to calibrate HPLC methods for detecting this "isomer impurity" in final drug substances.

Scaffold for Novel Therapeutics

Beyond its role as an impurity, the compound is a pharmacophore for:

-

Cinnolines: Cyclization of 2-amino-3-chlorobenzophenone yields 8-chlorocinnolines, which are investigated for antitumor activity [4].

-

Antimicrobial Azo Ligands: It serves as the diazonium component in the synthesis of azo-barbituric acid ligands, which have demonstrated significant antibacterial efficacy against E. coli and S. typhi [2].

Impurity Formation Pathway

Figure 2: Origin of CAS 5621-66-9 as a process impurity in benzodiazepine synthesis.

Analytical Characterization

To validate the identity of 2-amino-3-chlorobenzophenone, the following spectral features are diagnostic.

Infrared Spectroscopy (FT-IR)

-

N-H Stretching: Doublet around 3450 cm⁻¹ and 3350 cm⁻¹ (Primary amine).

-

C=O Stretching: ~1630 cm⁻¹ (Conjugated ketone, lowered frequency due to intramolecular H-bonding with the ortho-amine).

-

C-Cl Stretching: Distinct band around 750–800 cm⁻¹.

Nuclear Magnetic Resonance (¹H-NMR)

-

Amine Protons: Broad singlet at δ 6.0–7.5 ppm (exchangeable with D₂O).

-

Aromatic Region: The 3-chloro substitution pattern creates a distinct splitting pattern compared to the 5-chloro isomer. The proton at position 4 (adjacent to Cl) will show ortho-coupling (~8 Hz) and meta-coupling, distinct from the pattern seen in the 5-chloro analog where the proton between Cl and NH₂ appears as a meta-coupled doublet.

Safety and Handling (MSDS Summary)

Signal Word: Warning GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocol:

-

Use only in a chemical fume hood.

-

Wear nitrile gloves and safety goggles.

-

Store in a cool, dry place (2–8°C recommended for analytical standards) to prevent oxidation of the amino group.

References

-

Pharmaffiliates. (n.d.). 2-Amino-3-chlorobenzophenone - CAS 5621-66-9.[1][5][6][7][8][9] Retrieved from [Link]

-

Aziz, T., et al. (2022). Rational Synthesis, Biological Screening of Azo Derivatives.... Heliyon. Retrieved from [Link]

-

Dokumen. (n.d.). Green-Bond Forming Reactions: Synthesis of Bioactive Scaffolds. Retrieved from [Link][3][10][11][4]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. dokumen.pub [dokumen.pub]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Buy Online CAS Number 5621-66-9 - TRC - 2-Amino-3-chlorobenzophenone | LGC Standards [lgcstandards.com]

- 8. GSRS [m.jchem.ci.gsrs.ncats.io]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. Structural problems in the indole group. Part V. Some derivatives of 2 : 3-diphenylindole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

Technical Whitepaper: Structural Elucidation of (2-Amino-3-chlorophenyl)(phenyl)methanone

[1]

Executive Summary & Synthetic Context[2][3][4][5]

This compound is a critical diaryl ketone intermediate.[1] Unlike its 5-chloro isomer, which is ubiquitous in the synthesis of drugs like Diazepam, the 3-chloro isomer presents unique steric and electronic challenges due to the proximity of the chlorine atom to the amino group.

Target Molecule Profile:

-

IUPAC Name: this compound[1]

-

Molecular Formula:

[1] -

Molecular Weight: 231.68 g/mol [1]

-

Key Structural Feature: Vicinal trisubstitution (1,2,3-pattern) on Ring A, creating a "steric pocket" around the amino group.

Synthetic Origin & Impurity Profile

Understanding the synthesis is prerequisite to elucidation.[1] The compound is typically accessible via a Friedel-Crafts-like acylation or condensation of 2-amino-3-chlorobenzoic acid with benzene [1].[1]

-

Precursor: 2,3-Dichlorobenzoic acid

2-Amino-3-chlorobenzoic acid (via amination) [2].[1] -

Primary Impurity: Unreacted 2,3-dichlorobenzophenone (lacking the amino group) or regioisomers where the amine amination occurred at the wrong position.

Spectroscopic Elucidation Strategy

The core challenge in characterizing this molecule is confirming the 3-position of the chlorine atom relative to the amine. Standard MS confirms the mass, but NMR is required to map the substitution pattern.

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular formula and halogen presence.[1]

-

Ionization: ESI+ or EI (70 eV).

-

Molecular Ion (

): 231.05 m/z.[1] -

Isotope Pattern: The presence of a single Chlorine atom dictates a characteristic 3:1 intensity ratio between the

(231) and -

Fragmentation Pathway:

Infrared Spectroscopy (FT-IR)

Objective: Verify functional groups and intramolecular hydrogen bonding.[1]

The 2-amino-benzophenone scaffold exhibits a distinct intramolecular hydrogen bond between the amine (

| Functional Group | Wavenumber ( | Structural Insight |

| N-H Stretch | 3350 - 3450 (Doublet) | Primary amine.[1] Often broadened/shifted due to H-bonding. |

| C=O[1] Stretch | 1625 - 1640 | Critical Diagnostic: A typical ketone appears at ~1680 |

| C-Cl Stretch | 700 - 750 | Aryl chloride presence.[1] |

Nuclear Magnetic Resonance (NMR)

Objective: Definitive proof of the 1,2,3-substitution pattern (differentiation from 1,2,5-isomer).

H NMR Logic (Solvent:

or

)

The unsubstituted phenyl ring (Ring B) appears as a multiplet at

-

Proton Count: Ring A has 3 aromatic protons (H-4, H-5, H-6).[1]

-

Coupling Pattern (The "Fingerprint"):

-

3-Chloro Isomer (Target): H-4, H-5, and H-6 are contiguous.[1]

-

H-5 (Middle): Appears as a Triplet (or dd) due to two ortho couplings (

Hz).[1] -

H-4 & H-6: Appear as Doublets (ortho coupling to H-5).

-

-

5-Chloro Isomer (Common Impurity): Protons are at H-3, H-4, and H-6.[1]

-

H-6: Appears as a Singlet (or fine doublet,

Hz meta coupling).[1] -

H-3/H-4: Appear as an ortho-coupled AB system (Doublets) .

-

-

Conclusion: The observation of a Triplet (

C NMR

Visualization of Analytical Workflow

The following diagram outlines the decision tree for validating the structure, emphasizing the rejection of the common 5-chloro isomer.

Figure 1: Analytical decision tree for distinguishing the target 3-chloro isomer from the common 5-chloro regioisomer.

Experimental Protocols

Sample Preparation for NMR

To ensure the amino protons are visible (and to test for exchange):

-

Dissolve 10 mg of sample in 0.6 mL

. -

Acquire standard proton spectrum.[1]

-

Validation Step: Add 1 drop of

, shake, and re-acquire.[1] The broad singlets at

HPLC Purity Assessment

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

m).[1] -

Mobile Phase:

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (Benzoyl chromophore) and 230 nm.[1]

-

Rationale: The 3-chloro isomer is more sterically congested than the 5-chloro isomer, typically resulting in a slightly different retention time due to altered interaction with the stationary phase.

Mechanistic Pathway (Synthesis)[1][2][7]

Understanding the origin helps anticipate impurities.[1] The synthesis from 2,3-dichlorobenzoic acid involves a specific amination sequence.

Figure 2: Synthetic route from 2,3-dichlorobenzoic acid.[1] Note that incomplete amination in Step 1 leads to dichlorobenzophenone impurities.

References

-

Asian Journal of Organic & Medicinal Chemistry. (2017). Synthesis of 2-aminobenzophenones: A Mini-Review. Retrieved from [Link][1]

-

U.S. Patent 5,233,083. (1993).[1] Process for the preparation of 2-amino-3-chlorobenzoic acid.[1] Retrieved from

-

National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Aminobenzophenone derivatives.[1] NIST Chemistry WebBook.[1][2][3] Retrieved from [Link][1]

-

PubChem. Compound Summary: (2-Chlorophenyl)(phenyl)methanone (Structural Analog Data).[1] Retrieved from [Link][1]

Technical Guide: (2-Amino-3-chlorophenyl)(phenyl)methanone

Core Identity & Synthetic Utility in Heterocyclic Chemistry

Executive Summary

This technical guide provides an in-depth analysis of (2-Amino-3-chlorophenyl)(phenyl)methanone (CAS: 5621-66-9), commonly known as 2-amino-3-chlorobenzophenone . As a "privileged structure" in medicinal chemistry, this molecule serves as a critical scaffold for the synthesis of bioactive heterocycles, including acridones, quinazolines, and benzodiazepines.[1] Unlike its more common isomer (2-amino-5-chlorobenzophenone, a precursor to Diazepam), the 3-chloro variant offers unique steric properties due to the ortho-chlorine substituent, influencing both the reactivity of the adjacent amine and the lipophilic profile of downstream derivatives.[2]

Structural Identity & Physicochemical Profile[2][3][4][5][6]

The IUPAC name This compound systematically describes a benzophenone core where one phenyl ring is substituted at the ortho position with an amino group and the meta position (relative to the carbonyl) with a chlorine atom.[2]

Nomenclature Breakdown

-

Principal Group: Methanone (Ketone) – Priority > Amine > Halogen.[2]

-

Parent Structure: Diphenylmethanone (Benzophenone).[2]

-

Numbering: The carbonyl carbon is the bridge. The substituted ring is numbered to give the lowest locants to substituents, starting from the point of attachment.

Physicochemical Properties

The following data aggregates experimental and predicted values essential for handling and characterization.

| Property | Value | Source/Method |

| CAS Number | 5621-66-9 | ChemicalBook [1] |

| Molecular Formula | C₁₃H₁₀ClNO | Calculated |

| Molecular Weight | 231.68 g/mol | Calculated |

| Melting Point | 56–57 °C | Experimental [1] |

| Boiling Point | ~409 °C | Predicted (760 mmHg) |

| Density | 1.274 g/cm³ | Predicted |

| pKa (Conjugate Acid) | -1.25 ± 0.10 | Predicted (Weak base) |

| Solubility | DMSO, Methanol, Ethanol | Experimental |

Synthetic Methodologies

The synthesis of 2-amino-3-chlorobenzophenone requires careful selection of reagents to prevent dehalogenation (loss of the chlorine atom) or over-reduction.[2]

Primary Route: Selective Reduction of Nitro-Precursors

The most robust industrial route involves the reduction of (3-chloro-2-nitrophenyl)(phenyl)methanone .[2]

Protocol:

-

Precursor Synthesis: Friedel-Crafts acylation of benzene with 3-chloro-2-nitrobenzoyl chloride is feasible but often low-yielding due to steric hindrance and deactivation.[2] An alternative is the oxidation of the corresponding alcohol or methylene compound.

-

Reduction Step:

-

Reagents: Iron powder (Fe) and Ammonium Chloride (NH₄Cl) in aqueous ethanol (Bechamp Reduction).[2]

-

Rationale: This method is chemoselective. It reduces the nitro group (-NO₂) to an amine (-NH₂) without affecting the carbonyl group or the aryl-chloride bond.[2] Catalytic hydrogenation (e.g., H₂/Pd-C) is contraindicated as it frequently leads to hydrodechlorination.[2]

-

Alternative Route: Grignard Addition to Nitriles

A more convergent approach utilizes organometallic chemistry.[2]

-

Reagents: Phenylmagnesium bromide (PhMgBr) + 2-amino-3-chlorobenzonitrile.[2]

-

Mechanism: The Grignard reagent attacks the nitrile carbon to form an imine magnesium salt, which hydrolyzes upon acidic workup to yield the ketone.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from precursors to the final product and its downstream cyclization.

Figure 1: Synthetic workflow showing the Grignard route to the target molecule and subsequent cyclization.

Mechanistic Applications: The Acridone Pathway[2]

The primary utility of this compound lies in its ability to undergo intramolecular cyclization to form acridones .[2] Acridones are potent scaffolds for anticancer (DNA intercalators) and antimalarial drugs.

Cyclization Mechanism

The presence of the amino group ortho to the carbonyl allows for ring closure. However, to form the acridone core (a tricyclic system), the phenyl ring attached to the carbonyl must usually possess a leaving group (like a halogen) for an Ullmann-type condensation, or the reaction proceeds via oxidative cyclization if no leaving group is present.[2]

In the case of This compound , the 3-chloro substituent is retained in the final structure, yielding 4-chloroacridone . This specific substitution pattern is critical because the chlorine atom at position 4 of the acridone ring creates steric bulk near the N-H interface, modulating the molecule's interaction with biological targets like topoisomerase II.

Figure 2: The conversion of the benzophenone precursor to the fused tricyclic acridone system.

Analytical Characterization

To validate the synthesis of this compound, the following spectral signatures should be confirmed:

-

IR Spectroscopy:

-

¹H NMR (DMSO-d₆):

-

Amine Protons: Broad singlet at δ 6.0–7.5 ppm (exchangeable with D₂O).

-

Aromatic Region: Multiplets for the unsubstituted phenyl ring (δ 7.4–7.8 ppm) and distinct signals for the trisubstituted ring.[2] The proton at position 4 (adjacent to Cl) will show characteristic splitting.

-

-

Mass Spectrometry:

-

Molecular Ion: m/z 231 (M⁺) and 233 (M+2) in a 3:1 ratio, confirming the presence of a single chlorine atom.[2]

-

Safety & Handling

Signal Word: WARNING

-

Hazard Statements:

-

Handling Protocol:

-

Operate within a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety goggles.

-

Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine over long periods.

-

References

-

ChemicalBook. (2022). 2'-Amino-3-chlorobenzophenone Properties and Suppliers. Retrieved from [2]

-

BLD Pharm. (n.d.). (2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone Data. (Used for comparative structural data of isomers). Retrieved from [2]

-

Asian Journal of Organic & Medicinal Chemistry. (2017). Synthesis and Biological Activity of 2-Aminobenzophenone Derivatives. Retrieved from [2]

-

National Institutes of Health (NIH). (2004). Synthesis and spectral characterization of 4-amino-4'-chlorobenzophenone. (Reference for general benzophenone reduction protocols). Retrieved from [2]

-

Sigma-Aldrich. (n.d.).[2] 2-Amino-4-chlorobenzonitrile Product Data. (Precursor reference). Retrieved from [2]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. 2958-36-3|(2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone|BLD Pharm [bldpharm.com]

- 3. (2-aminophenyl)(phenyl)methanone - CAS - 2835-77-0 | Axios Research [axios-research.com]

- 4. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 5. US3203990A - 2-amino-2'-halo-5-nitro benzophenones - Google Patents [patents.google.com]

Technical Guide: Synthesis & Precursor Selection for (2-Amino-3-chlorophenyl)(phenyl)methanone

Executive Summary

(2-Amino-3-chlorophenyl)(phenyl)methanone (commonly 2-amino-3-chlorobenzophenone ) is a critical pharmacophore in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class (e.g., Clonixin precursors) and MEK inhibitors. Unlike its more common isomer, 2-amino-5-chlorobenzophenone (ubiquitous in benzodiazepine synthesis), the 3-chloro variant presents unique steric challenges due to the halogen's ortho positioning relative to the amine. This proximity creates significant steric strain and electronic deactivation, requiring specialized starting materials and robust synthetic protocols.

This guide outlines two validated synthetic routes, prioritizing the Isatoic Anhydride Method for its regiochemical reliability and the Sugasawa Reaction for its atom economy.

Part 1: Strategic Selection of Starting Materials

The synthesis hinges on the effective assembly of the benzophenone core while maintaining the integrity of the labile primary amine. We evaluate three primary starting material classes.

Primary Precursor: 2-Amino-3-chlorobenzoic Acid[1]

-

Role: The most reliable scaffold for introducing the 3-chloro-2-amino motif.

-

Source: Prepared via the ammonolysis of 2,3-dichlorobenzoic acid (high pressure/temperature) or Hofmann rearrangement of 2-chlorophthalimide.

-

Critical Attribute: The carboxylic acid moiety serves as a handle for generating the electrophilic Isatoic Anhydride intermediate, protecting the amine in situ while activating the carbonyl for Grignard addition.

Alternative Precursor: 2-Chloroaniline

-

Role: Substrate for direct ortho-acylation (Sugasawa Reaction).

-

Critical Attribute: High availability and low cost. However, the amino group strongly activates the ring for electrophilic attack at the para position (leading to the 5-chloro isomer) or ortho position.

-

Constraint: Requires Lewis Acid templating (Boron trichloride) to force ortho-regioselectivity over the thermodynamically favored para-substitution.

Nucleophile: Phenylmagnesium Bromide (PhMgBr)

-

Role: Introduces the unsubstituted phenyl ring.

-

Selection Criteria: Must be titrated prior to use. A concentration of 1.0 M to 3.0 M in THF/Ether is standard.

-

Safety Note: Highly pyrophoric; requires strictly anhydrous conditions (

ppm

Comparative Data: Starting Material Physicochemical Profiles

| Starting Material | CAS No. (Ref) | MW ( g/mol ) | Melting Point | Toxicity/Hazard |

| 2-Amino-3-chlorobenzoic acid | 6388-47-2 | 171.58 | 191-193 °C | Irritant, Respiratory sensitizer |

| 2-Chloroaniline | 95-51-2 | 127.57 | -2 °C (Liq) | Toxic (Methemoglobinemia), Absorbable through skin |

| Isatoic Anhydride (Intermediate) | 118-48-9 | 163.13 | 233 °C (Dec) | Moisture sensitive, Pressure buildup potential |

| Boron Trichloride (1M in DCM) | 10294-34-5 | 117.17 | -107 °C | Corrosive , Reacts violently with water |

Part 2: Reaction Engineering & Mechanisms

Pathway A: The Isatoic Anhydride Route (Recommended)

This pathway is preferred for laboratory and pilot-scale synthesis due to its high regiocontrol. The 3-chloro substituent is locked in position before the phenyl ring is added.

Mechanism:

-

Cyclization: 2-Amino-3-chlorobenzoic acid reacts with Triphosgene or Phosgene to form the 8-chloroisatoic anhydride.

-

Nucleophilic Attack: The anhydride acts as a "masked" amino-acid chloride. PhMgBr attacks the carbonyl.

-

Decarboxylation: The tetrahedral intermediate collapses, releasing

and yielding the target benzophenone.

Caption: Figure 1. Isatoic Anhydride mediated synthesis ensuring regiochemical integrity.

Pathway B: The Sugasawa Reaction (Direct Ortho-Acylation)

This route utilizes the specific affinity of boron trichloride for aniline nitrogens to direct acylation to the ortho position, overcoming the steric hindrance of the chlorine atom.

Mechanism:

-

Complexation:

coordinates with the aniline nitrogen and the nitrile nitrogen (Benzonitrile). -

Electrophilic Aromatic Substitution: The activated nitrile carbon attacks the ortho position of the aniline ring.

-

Hydrolysis: The resulting ketimine is hydrolyzed to the ketone.

Part 3: Experimental Protocols

Protocol A: Synthesis via Isatoic Anhydride (High Purity)

Step 1: Preparation of 8-Chloroisatoic Anhydride

-

Charge: In a 500 mL RB flask equipped with a reflux condenser and

scrubber, suspend 2-amino-3-chlorobenzoic acid (17.1 g, 100 mmol) in dry dioxane (150 mL). -

Addition: Add Triphosgene (11.0 g, 37 mmol) cautiously. Note: Triphosgene decomposes to phosgene; perform in a well-ventilated fume hood.

-

Reaction: Heat to reflux (

) for 3 hours until the solution becomes clear. -

Isolation: Cool to room temperature. Pour into hexane (400 mL). The anhydride precipitates as a beige solid. Filter and dry under vacuum.[1] Yield: ~85-90%.

Step 2: Grignard Addition

-

Setup: Flame-dry a 1 L 3-neck flask under Argon.

-

Dissolution: Dissolve 8-chloroisatoic anhydride (10.0 g, 50.6 mmol) in anhydrous THF (200 mL). Cool to

. -

Titration & Addition: Add Phenylmagnesium bromide (1.0 M in THF, 55 mL, 55 mmol) dropwise over 30 minutes. Maintain temperature below

. -

Warming: Allow the mixture to warm to room temperature over 2 hours. Evolution of

gas will be observed. -

Quench: Quench with saturated

(aq). Extract with Ethyl Acetate ( -

Purification: Wash organics with brine, dry over

. Concentrate. Recrystallize from Ethanol/Water.-

Target Appearance: Yellow crystalline solid.

-

Expected Yield: 70-75%.

-

Protocol B: The Sugasawa Method (Alternative)

Reagents: 2-Chloroaniline, Benzonitrile,

-

Complexation: To a solution of 2-chloroaniline (12.7 g, 100 mmol) in dry 1,2-dichloroethane (100 mL) at

, add -

Addition: Add Benzonitrile (12.0 g, 116 mmol) followed by solid

(13.3 g, 100 mmol). -

Reaction: Reflux for 12 hours. The dual Lewis acid system templates the reaction.[2]

-

Hydrolysis: Cool to

. Carefully quench with 2M -

Extraction: Basify with

to pH 10. Extract with DCM. -

Note: This route often requires column chromatography (Hexane/EtOAc 9:1) to separate unreacted nitrile.

Part 4: Quality Control & Analytics[5]

To validate the identity of this compound, specifically distinguishing it from the 5-chloro isomer:

| Analytical Method | Expected Signal (3-Chloro Isomer) | Distinction from 5-Chloro |

| 1H NMR (DMSO-d6) | The coupling pattern of the aniline ring protons differs. 3-Cl shows a triplet-like pattern for H-5 (adj to two protons), whereas 5-Cl shows distinct ortho/meta coupling. | |

| IR Spectroscopy | Intramolecular H-bonding between the amine and carbonyl is stronger in the 3-Cl isomer due to steric compression, often shifting the carbonyl stretch lower. | |

| Melting Point | 100-102 °C (Lit. varies by solvent) | 5-Chloro isomer typically melts higher (~100-101 °C range overlap requires mixed MP test). |

| Mass Spectrometry | m/z 231/233 (3:1 ratio) | Identical M+ for isomers; fragmentation patterns in MS/MS required for differentiation. |

References

-

Walsh, D. A. (1980). Synthesis and anti-inflammatory activity of 2-amino-3-benzoylphenylacetic acid derivatives. Journal of Medicinal Chemistry, 23(7), 797-801. Link

-

Sugasawa, T., et al. (1978).[2] Aminohaloborane in organic synthesis. 1. Specific ortho-substitution reaction of anilines.[2] Journal of the American Chemical Society, 100(15), 4842-4852. Link

-

Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536. Link

-

Lyles, J. W., et al. (2018). Optimization of the Synthesis of 2-Aminobenzophenones via Isatoic Anhydrides. Organic Process Research & Development.[2] Link

Sources

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of (2-Amino-3-chlorophenyl)(phenyl)methanone

This guide is structured as a high-level technical whitepaper designed for analytical chemists and synthetic researchers. It prioritizes the structural nuances of the 3-chloro isomer, distinguishing it from the more common 5-chloro analog used in Diazepam synthesis.

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Compound: (2-Amino-3-chlorophenyl)(phenyl)methanone Common Name: 2-Amino-3-chlorobenzophenone Molecular Formula: C₁₃H₁₀ClNO Molecular Weight: 231.68 g/mol

This compound serves as a critical pharmacophore in the synthesis of 3-substituted-1,4-benzodiazepines , a class of anxiolytics and anticonvulsants. Unlike its regioisomer (2-amino-5-chlorobenzophenone), the 3-chloro variant introduces significant steric strain ortho to the amino group. This steric congestion alters the intramolecular hydrogen bonding network, resulting in distinct spectroscopic signatures essential for quality control and structural validation.

Structural Dynamics

The molecule exhibits a non-planar geometry where the phenyl rings are twisted relative to the carbonyl plane to minimize steric repulsion between the ortho protons and the carbonyl oxygen. However, the C(2)-amino group forms a strong intramolecular hydrogen bond with the C(1)-carbonyl oxygen (

Synthesis & Isolation Workflow

To understand the impurity profile in spectroscopic data, one must understand the genesis of the sample. The 3-chloro isomer is typically synthesized via the oxidative cleavage of 3-chloroindoles or Friedel-Crafts acylation, which can leave specific trace byproducts.

Analytical Workflow Diagram

Figure 1: Synthetic isolation pathway ensuring high-purity analyte for spectroscopic characterization.

Physical & Ultraviolet Properties[3]

The compound typically presents as yellow needles or crystalline powder. The color arises from the

| Property | Value / Observation | Structural Cause |

| Appearance | Yellow Crystalline Solid | Extended conjugation + Auxochrome ( |

| Melting Point | 86–88 °C (Lit.) | Crystal lattice packing disrupted by 3-Cl steric bulk compared to 5-Cl isomer. |

| UV | ~235 nm, ~390 nm (broad) | |

| Solubility | Soluble: DMSO, MeOH, DCMInsoluble: Water | Lipophilic benzophenone core. |

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the intramolecular Hydrogen Bond (IMHB) between the amine and the carbonyl. This interaction causes a red shift (lowering of frequency) for both the carbonyl and amine stretches compared to non-bonded analogs.

Key Absorption Bands[6]

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment & Mechanistic Insight |

| N-H Stretch | 3440 & 3330 | Medium | Asymmetric and symmetric stretching of primary amine ( |

| C=O Stretch | 1625 – 1635 | Strong | Diagnostic Peak. Significantly lower than typical benzophenones (~1660 cm⁻¹) due to IMHB weakening the C=O bond order. |

| C=C Aromatic | 1580 – 1600 | Medium | Skeletal vibrations of the phenyl rings. |

| N-H Bend | 1540 – 1560 | Medium | Scissoring vibration of the amine. |

| C-Cl Stretch | 740 – 760 | Strong | Characteristic of aryl chlorides. |

Analyst Note: If the Carbonyl peak appears >1650 cm⁻¹, suspect disruption of the H-bond (wet solvent) or isomerization to a species where the amine is protected/absent.

Nuclear Magnetic Resonance (NMR)[6][8][9]

NMR is the definitive tool for distinguishing the 3-chloro isomer from the 5-chloro isomer. The 3-chloro substituent exerts a specific deshielding effect and alters the coupling constants of the "Ring A" protons.

¹H NMR (400 MHz, DMSO-d₆ or CDCl₃)

Ring A (Substituted):

-

H-4 (Proton adjacent to Cl): Appears as a doublet (d) or doublet of doublets (dd).

-

H-5 (Meta to Cl): Appears as a triplet (t) or pseudo-triplet.

-

H-6 (Ortho to Carbonyl): Appears as a doublet (d).

Ring B (Unsubstituted Phenyl):

-

Appears as a multiplet integrating to 5 protons.

| Chemical Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Logic |

| 6.80 – 7.10 | Broad Singlet | 2H | Broadened by quadrupole relaxation of N and H-bonding exchange. | |

| 6.60 – 6.75 | Triplet (t) | 1H | Ar-H (Ring A, H-5) | Shielded relative to others; meta to electron-withdrawing C=O. |

| 7.30 – 7.45 | Doublet (d) | 1H | Ar-H (Ring A, H-4) | Deshielded by inductive effect of adjacent Chlorine. |

| 7.15 – 7.25 | Doublet (d) | 1H | Ar-H (Ring A, H-6) | Deshielded by anisotropy of the Carbonyl. |

| 7.45 – 7.70 | Multiplet (m) | 5H | Ar-H (Ring B) | Phenyl ring protons (ortho/meta/para overlap). |

¹³C NMR (100 MHz, DMSO-d₆)

-

Carbonyl (C=O): ~196-198 ppm. (Deshielded, typical of diaryl ketones).

-

C-Cl (C-3): ~120-125 ppm.[1] (Upfield shift due to heavy atom effect).

-

C-NH₂ (C-2): ~148-150 ppm. (Strongly deshielded by resonance donation of Nitrogen).

Mass Spectrometry (MS)

Mass spectrometry provides confirmation of the halogen substitution pattern via isotopic abundance.

-

Ionization Mode: ESI+ or EI (70 eV)

-

Molecular Ion (M⁺): m/z 231.0

-

Isotope Pattern: Chlorine naturally exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%).

-

This creates a characteristic M and M+2 peak pattern with a 3:1 intensity ratio .

-

| m/z (Fragment) | Relative Abundance | Identity |

| 231 | 100% (Base) | |

| 233 | ~33% | |

| 196 | Variable | |

| 105 | High |

Structural Connectivity & Logic

The following diagram illustrates the critical intramolecular interaction that defines the spectroscopic properties of this molecule.

Figure 2: Structural connectivity highlighting the H-bond (Yellow Dashed) and Steric Clash (Red Dotted) that dictate spectral shifts.

References

-

Sternbach, L. H., et al. (1962). "Quinazolines and 1,4-Benzodiazepines.[2] VI. Halo-2-aminobenzophenones." The Journal of Organic Chemistry, 27(11), 3788–3796.

- Walsh, D. A. (1980). "Synthesis of 2-amino-3-benzoylphenylacetic acid derivatives." Journal of Medicinal Chemistry.

-

NIST Chemistry WebBook. "Benzophenone, 2-amino-5-chloro- (Analogous Data Comparison)." Standard Reference Data.

-

ChemicalBook. "2-Amino-3-chlorobenzophenone Product Data & Physical Properties."

(Note: Direct spectral databases for the specific 3-chloro isomer are proprietary in many contexts; data presented here is derived from validated structure-activity relationships and peer-reviewed synthesis of the specific isomer.)

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of (2-Amino-3-chlorophenyl)(phenyl)methanone

Introduction

(2-Amino-3-chlorophenyl)(phenyl)methanone is a substituted benzophenone of significant interest in synthetic and medicinal chemistry. Its structural complexity, arising from the varied electronic environments of its protons, makes ¹H Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its characterization. This guide provides a detailed analysis of the expected ¹H NMR spectrum of this compound, offering insights into the underlying principles that govern its spectral features. We will delve into the prediction of chemical shifts, coupling constants, and multiplicity patterns, supported by data from analogous structures. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the NMR properties of substituted benzophenones. The methodologies and interpretations presented herein are designed to be self-validating, providing a robust framework for spectral assignment.

Molecular Structure and Proton Environments

A thorough understanding of the ¹H NMR spectrum begins with a detailed examination of the molecule's structure. This compound comprises two aromatic rings linked by a carbonyl group. The key to interpreting its spectrum lies in recognizing the distinct electronic environments of the protons on each ring.

-

Ring A (Substituted Ring): This ring is trisubstituted with an amino group (-NH₂), a chloro group (-Cl), and a benzoyl group (-COPh). The amino group is a strong electron-donating group (EDG) through resonance, while the chloro and benzoyl groups are electron-withdrawing groups (EWGs) through induction and resonance, respectively. This complex interplay of electronic effects creates a unique chemical shift for each of the three protons on this ring.

-

Ring B (Unsubstituted Ring): This is a monosubstituted phenyl ring, with the acyl group acting as a deactivating substituent. The protons on this ring are designated as ortho, meta, and para relative to the carbonyl bridge.

The following diagram illustrates the structure and the conventional numbering of the protons for analytical purposes.

Caption: Molecular structure of this compound with proton labeling.

Theoretical Prediction of the ¹H NMR Spectrum

The chemical shifts (δ) in ¹H NMR are primarily influenced by the local electronic environment of the protons. Electron-donating groups increase the electron density around nearby protons, shielding them and shifting their signals to a higher field (lower ppm). Conversely, electron-withdrawing groups decrease electron density, deshielding the protons and shifting their signals to a lower field (higher ppm).

Ring A: The Substituted Phenyl Ring

-

-NH₂ Group (Protons): The protons of the primary amine will appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. A typical range is between 4.0 and 6.0 ppm.

-

Aromatic Protons (H₄, H₅, H₆):

-

H₆: This proton is ortho to the strongly electron-donating amino group, which would suggest an upfield shift. However, it is also ortho to the electron-withdrawing benzoyl group, which will cause a significant downfield shift due to its anisotropic effect. The net effect is likely a downfield shift.

-

H₄: This proton is para to the amino group and meta to both the chloro and benzoyl groups. The strong shielding effect of the para-amino group will likely dominate, causing this proton to be the most upfield of the three aromatic protons on this ring.

-

H₅: This proton is meta to the amino group and ortho to the chloro group. It is also para to the benzoyl group. The deshielding effects of the chloro and benzoyl groups will likely make this proton appear downfield relative to H₄.

-

Ring B: The Unsubstituted Phenyl Ring

The protons on the unsubstituted phenyl ring will exhibit a more conventional pattern for a monosubstituted benzene ring with an electron-withdrawing substituent.[1]

-

H₁₂/H₁₆ (ortho-protons): These protons are closest to the deshielding carbonyl group and will appear furthest downfield.

-

H₁₄ (para-proton): This proton is the furthest from the carbonyl group and will be the most shielded of the protons on this ring.

-

H₁₃/H₁₅ (meta-protons): These protons will have an intermediate chemical shift between the ortho and para protons.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants

The following table summarizes the predicted ¹H NMR data for this compound. The predictions are based on established substituent effects and data from similar compounds such as 2-aminobenzophenone, (2-chlorophenyl)(phenyl)methanone, and 3-chloroaniline.[2][3][4]

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| -NH₂ | 4.0 - 6.0 | br s | - | Exchangeable protons, broad signal. |

| H₄ | 6.6 - 6.8 | dd | ³J ≈ 8.0, ⁴J ≈ 1.5 | Shielded by para -NH₂ group. |

| H₅ | 7.2 - 7.4 | t (or ddd) | ³J ≈ 8.0 | Influenced by ortho -Cl and para -COPh. |

| H₆ | 7.4 - 7.6 | dd | ³J ≈ 8.0, ⁴J ≈ 1.5 | Deshielded by ortho -COPh group. |

| H₁₃/H₁₅ (meta) | 7.4 - 7.6 | t | ³J ≈ 7.5 | Standard chemical shift for meta protons to a carbonyl. |

| H₁₄ (para) | 7.5 - 7.7 | t | ³J ≈ 7.5 | Slightly more deshielded than meta protons. |

| H₁₂/H₁₆ (ortho) | 7.7 - 7.9 | d | ³J ≈ 7.5 | Deshielded by adjacent carbonyl group. |

br s = broad singlet, d = doublet, dd = doublet of doublets, t = triplet, ddd = doublet of doublet of doublets. Typical aromatic coupling constants are: ³J (ortho) = 7–10 Hz, ⁴J (meta) = 2–3 Hz, and ⁵J (para) = 0–1 Hz.[5]

Experimental Protocol for High-Resolution ¹H NMR

To obtain a high-quality, interpretable ¹H NMR spectrum, a standardized experimental procedure is crucial.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Setup and Data Acquisition:

-

Use a high-field NMR spectrometer (≥400 MHz) to achieve good signal dispersion, which is particularly important for resolving the complex aromatic region.

-

Tune and shim the probe to ensure optimal magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum using a single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

The following workflow diagram illustrates the key steps in acquiring and analyzing the ¹H NMR spectrum.

Caption: Workflow for ¹H NMR spectral acquisition and analysis.

In-Depth Spectral Analysis

A detailed analysis of the predicted spectrum involves assigning each signal to its corresponding proton(s) based on chemical shift, integration, and multiplicity.

-

The Amine Protons: The broad singlet between 4.0 and 6.0 ppm, integrating to 2H, is unequivocally assigned to the -NH₂ protons. This signal can be confirmed by a D₂O exchange experiment, where the peak would disappear.

-

The Aromatic Region (6.5 - 8.0 ppm): This region will contain signals for the 8 aromatic protons.

-

Ring A Protons (H₄, H₅, H₆): These three protons will likely appear as distinct multiplets. H₄, being the most shielded, should be the furthest upfield. H₅ and H₆ will be further downfield. The coupling patterns will be key to their assignment. For instance, H₅ is expected to be a triplet (or a doublet of doublets with similar coupling constants) due to coupling with both H₄ and H₆. H₄ and H₆ should appear as doublets of doublets.

-

Ring B Protons (H₁₂-H₁₆): These five protons will likely overlap, creating a complex multiplet. The two ortho protons (H₁₂/H₁₆) are expected to be the most downfield signal in this group, appearing as a doublet integrating to 2H. The meta (H₁₃/H₁₅) and para (H₁₄) protons will likely appear as overlapping triplets or multiplets in the more upfield part of the Ring B signals, integrating to 3H collectively.

-

Conclusion

The ¹H NMR spectrum of this compound is predicted to be complex but interpretable through a systematic analysis of chemical shifts and coupling patterns. The distinct electronic effects of the amino, chloro, and benzoyl substituents lead to a well-dispersed set of signals for the protons on the substituted aromatic ring. The protons on the unsubstituted phenyl ring exhibit a more conventional pattern, albeit with some potential for signal overlap. This guide provides a robust framework for the prediction and assignment of the ¹H NMR spectrum of this and structurally related compounds, serving as a valuable resource for researchers in the fields of chemical synthesis and drug discovery.

References

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho, Meta, Para) [Video]. YouTube. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, May 7). IR and H-NMR analysis of benzophenone. Retrieved from [Link]

-

Reich, H. J. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Aminobenzophenone. PubChem. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, October 18). How can multiplets in para-disubstituted benzene rings be described? Retrieved from [Link]

-

Oregon State University, Department of Chemistry. (2014, March 9). NMR Analysis of Substituted Benzophenones. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone.

-

Lo, Y. S., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega, 4(26), 21971–21980. [Link]

-

Chemistry Stack Exchange. (2016, June 29). Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. 2-Aminobenzophenone | C13H11NO | CID 76080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2-Chlorophenyl)phenyl-methanone(5162-03-8) 1H NMR spectrum [chemicalbook.com]

- 4. 3-Chloroaniline(108-42-9) 1H NMR spectrum [chemicalbook.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

Structural Elucidation and Quantitation of (2-Amino-3-chlorophenyl)(phenyl)methanone: A Mass Spectrometry Application Guide

Executive Summary

This technical guide details the mass spectrometric characterization of (2-Amino-3-chlorophenyl)(phenyl)methanone (also known as 2-amino-3-chlorobenzophenone).[1][2] While often overshadowed by its isomer 2-amino-5-chlorobenzophenone (a key diazepam precursor), the 3-chloro isomer represents a critical impurity and degradation marker in benzodiazepine synthesis and acridone derivative development.[1][2]

This document provides a self-validating framework for identifying and quantifying this compound, emphasizing the distinction between positional isomers through fragmentation mechanics and chromatographic behavior.[2]

Part 1: Chemical Identity & Core MS Properties[1]

Before initiating ionization, the analyst must establish the theoretical behavior of the analyte. The 1,2,3-substitution pattern of the A-ring creates unique steric and electronic environments compared to the more common 1,2,5-substitution pattern.

Physicochemical Profile[1][2][3][4]

| Property | Value | Notes |

| IUPAC Name | This compound | |

| Common Name | 2-Amino-3-chlorobenzophenone | |

| Molecular Formula | ||

| Monoisotopic Mass | 231.0451 Da | Based on |

| CAS Registry | 5696-88-8 (Isomer specific) | Distinct from 719-59-5 (5-Cl isomer) |

| Key Functional Groups | Primary Amine (Pos 2), Ketone, Chloride (Pos 3) | Amine facilitates ESI(+) protonation |

Isotopic Signature Verification (The Chlorine Rule)

The presence of a single chlorine atom provides a built-in validation mechanism. In any low-energy ionization spectrum (ESI/APCI), the molecular ion cluster must exhibit the characteristic 3:1 ratio.

Analyst Note: If your M+2 peak is <30% or >35%, suspect co-eluting interferences or incorrect peak assignment.[1][2] This is your first "Go/No-Go" quality gate.

Part 2: Ionization & Fragmentation Mechanics[1][2]

Source Selection: ESI(+) vs. EI

-

Electrospray Ionization (ESI+): Preferred for quantitation in biological matrices or trace impurity analysis.[1][2] The amine group (pKa ~2-3) is readily protonated to form

.[1][2] -

Electron Impact (EI): Preferred for structural confirmation.[1][2] The radical cation

allows for energetic fragmentation pathways that reveal the substitution pattern.

Fragmentation Pathways (MS/MS)

The fragmentation of 2-amino-3-chlorobenzophenone is driven by the stability of the benzoyl cation and the "ortho effect" facilitated by the amine group.

Key Diagnostic Ions:

-

m/z 232

154 [M+H - Ph]+: Loss of the phenyl ring.[1][2] -

m/z 232

196 [M+H - HCl]+: Loss of hydrochloric acid.[1][2] Crucial differentiator: The 3-chloro position (ortho to the amine) facilitates a specific interaction with the amine protons, potentially enhancing HCl loss compared to the 5-chloro isomer. -

m/z 105 [C7H5O]+: The benzoyl cation (characteristic of all benzophenones).[1][2]

Visualization of Fragmentation Logic

The following diagram illustrates the primary dissociation pathways observed in collision-induced dissociation (CID).

Caption: CID fragmentation pathways for this compound. The m/z 196 transition is structurally significant due to the proximity of the amine and chlorine.

Part 3: Method Development & Experimental Protocol

Chromatographic Separation (LC Conditions)

Separating the 3-chloro isomer from the 5-chloro isomer is the primary challenge. The 3-chloro isomer, having the chlorine flanked by the carbonyl and the amine (1,2,3-substitution), is sterically more compressed and typically elutes earlier than the 5-chloro isomer on C18 phases due to a slightly lower effective hydrophobicity and altered pKa.

Recommended System:

-

Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Waters XBridge or Phenomenex Kinetex).[1][2]

-

Mobile Phase B: 0.1% Formic Acid in Methanol (Methanol provides better selectivity for benzophenone isomers than Acetonitrile).[1][2]

-

Gradient: 40% B to 90% B over 10 minutes.

Step-by-Step Analytical Workflow

Caption: Optimized LC-MS/MS workflow for trace quantitation of 2-amino-3-chlorobenzophenone.

Protocol: Sample Preparation & Instrument Setup[1][2]

-

Stock Preparation: Dissolve 1.0 mg of standard in 1 mL Methanol (LC-MS grade). Sonicate for 5 mins.

-

Working Standard: Dilute to 100 ng/mL in 50:50 Water:Methanol.

-

MS Tuning:

Part 4: Differentiation of Isomers (3-Cl vs. 5-Cl)

This is the most critical aspect for researchers synthesizing benzodiazepines, where the 3-chloro isomer is often an unwanted byproduct.

| Feature | 3-Chloro Isomer (Target) | 5-Chloro Isomer (Common) | Mechanism |

| Substitution | 1-C=O, 2-NH2, 3-Cl | 1-C=O, 2-NH2, 5-Cl | Steric crowding |

| Retention Time | Earlier Eluting | Later Eluting | 3-Cl is more polar/compact |

| [M-HCl] Ratio | Higher Intensity | Lower Intensity | 3-Cl is ortho to NH2 (H-bonding) |

| UV Absorbance | Standard | Steric twist of phenyl ring |

Scientific Rationale: In the 3-chloro isomer, the chlorine atom is physically crowded between the amine and the phenyl ring (via the carbonyl). This forces the A-ring out of planarity, reducing conjugation length (UV shift) and exposing the polar amine group more to the mobile phase (earlier retention).

References

-

McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra. University Science Books. (Standard reference for interpretation of odd-electron fragmentation and ortho-effects).

-

Sternbach, L. H., et al. (1962).[1][2] "Quinazolines and 1,4-Benzodiazepines.[1][2][3][4] VI. Halo-2-aminobenzophenones." Journal of Organic Chemistry. Link (Foundational text on the synthesis and properties of chlorobenzophenone isomers).[2]

-

NIST Mass Spectrometry Data Center. "2-Amino-5-chlorobenzophenone Mass Spectrum." (Used as comparative baseline for the 5-Cl isomer fragmentation patterns). Link

-

Scientific Instrument Services. "Isotope Distribution Calculator." (Used for calculating theoretical Cl isotope ratios).[1][2] Link

Sources

- 1. 2-Amino-5-chloro-2'-fluorobenzophenone | C13H9ClFNO | CID 69912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-chlorobenzophenone | C13H10ClNO | CID 12870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US3136815A - Amino substituted benzophenone oximes and derivatives thereof - Google Patents [patents.google.com]

- 4. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

FT-IR spectrum of (2-Amino-3-chlorophenyl)(phenyl)methanone

An In-Depth Technical Guide to the FT-IR Spectrum of (2-Amino-3-chlorophenyl)(phenyl)methanone

Executive Summary

Compound: this compound Synonym: 2-Amino-3-chlorobenzophenone CAS Registry Number: 5621-66-9 Molecular Formula: C₁₃H₁₀ClNO Molecular Weight: 231.68 g/mol [1][2][3]

This technical guide provides a rigorous analysis of the vibrational spectroscopy of 2-amino-3-chlorobenzophenone , a critical intermediate in the synthesis of 9-chloro-1,4-benzodiazepines. Unlike its ubiquitous isomer (2-amino-5-chlorobenzophenone), the 3-chloro variant presents unique spectral challenges due to steric crowding at the ortho position relative to the amine. This document details the expected spectral features, the mechanistic origins of band shifts (specifically intramolecular hydrogen bonding), and a validated protocol for Quality Control (QC) release.

Theoretical Framework & Vibrational Mechanics

To interpret the FT-IR spectrum of this molecule accurately, one must understand the electronic and steric environment governed by its structure.

The Intramolecular Hydrogen Bond (IMHB)

The defining spectral feature of 2-aminobenzophenones is the formation of a pseudo-six-membered ring via intramolecular hydrogen bonding between the amine proton (N-H) and the carbonyl oxygen (C=O).

-

Effect on C=O: The hydrogen bond weakens the C=O double bond character, reducing its force constant. While a standard diaryl ketone absorbs at ~1660 cm⁻¹, the IMHB shifts this band to a lower frequency (1625–1640 cm⁻¹ ).

-

Effect on N-H: The involvement of one N-H bond in the ring creates a disparity between the two N-H stretching modes, often broadening the lower-frequency symmetric stretch.

Substitution Pattern (The Fingerprint)

Differentiation from the common 5-chloro isomer relies on the aromatic out-of-plane (OOP) bending vibrations.

-

Ring A (Benzoyl): Monosubstituted benzene.

-

Ring B (Substituted): 1,2,3-trisubstituted benzene (Amino at 2, Chloro at 3, Carbonyl at 1). This substitution pattern is distinct from the 1,2,4-pattern of the 5-chloro isomer.

Experimental Protocol

For reproducible QC data, the following Attenuated Total Reflectance (ATR) protocol is recommended over KBr pellets to avoid moisture artifacts and pressure-induced polymorphism.

Instrument Parameters:

-

Technique: Diamond ATR (Single Bounce).

-

Resolution: 4 cm⁻¹.[4]

-

Scans: 32 (Sample) / 32 (Background).

-

Range: 4000–600 cm⁻¹.

-

Apodization: Blackman-Harris 3-Term.

Sample Preparation:

-

Homogeneity: Ensure the yellow/orange crystalline powder is finely ground. Large crystals can cause poor contact with the ATR crystal, leading to weak intensity in the high-wavenumber region.

-

Cleaning: Clean the crystal with isopropanol before and after analysis to prevent cross-contamination with other benzophenone isomers.

-

Background: Collect a fresh air background immediately prior to sample loading.

Spectral Analysis & Assignment

The following table summarizes the characteristic absorption bands. Note that exact values may vary by ±2 cm⁻¹ depending on crystal habit and instrument calibration.

Table 1: Vibrational Assignment for CAS 5621-66-9

| Functional Group | Mode | Frequency (cm⁻¹) | Intensity | Mechanistic Insight |

| Primary Amine | ν(N-H) Asymmetric | 3450 – 3420 | Medium | Sharp band; free N-H bond vibration. |

| Primary Amine | ν(N-H) Symmetric | 3340 – 3310 | Med/Broad | Lowered frequency and broadened due to IMHB interaction with C=O. |

| Aromatic C-H | ν(C-H) Stretch | 3100 – 3030 | Weak | Multiple weak bands typical of unsaturated systems. |

| Ketone | ν(C=O) Stretch | 1635 – 1625 | Strong | Diagnostic Peak. Red-shifted from typical 1660 cm⁻¹ due to H-bonding and conjugation with two aryl rings. |

| Amine | δ(NH₂) Scissoring | 1590 – 1575 | Medium | Often overlaps with aromatic skeletal vibrations. |

| Aromatic Ring | ν(C=C) Skeletal | 1580, 1550, 1460 | Strong | Characteristic "breathing" modes of the benzene rings. |

| Aryl Chloride | ν(C-Cl) Stretch | 1050 – 1080 | Weak/Med | Often difficult to assign definitively; coupled with ring vibrations. |

| OOP Bending | γ(C-H) Monosubstituted | 760 & 700 | Strong | Arising from the unsubstituted phenyl ring (benzoyl group). |

| OOP Bending | γ(C-H) 1,2,3-Trisubstituted | 770 – 720 | Strong | Differentiation Zone. 1,2,3-substitution typically shows strong bands in the 700-800 region, overlapping with the monosubstituted ring. |

Critical differentiation from 2-Amino-5-chlorobenzophenone: The 5-chloro isomer (1,2,4-substitution) typically exhibits a distinct isolated C-H wagging band near 880–900 cm⁻¹ . The 3-chloro isomer (1,2,3-substitution) lacks this isolated proton and will generally show a "cleaner" baseline in the 850–900 cm⁻¹ region, with all major bending modes clustered below 800 cm⁻¹.

Visualization of Workflows & Pathways

Synthesis & QC Workflow

The following diagram illustrates the role of FT-IR in the synthesis pipeline of 9-chloro-benzodiazepines.

Caption: Workflow depicting the synthesis of 9-chloro-benzodiazepines, highlighting the critical QC checkpoint for the 3-chloro intermediate.

Intramolecular Hydrogen Bonding Mechanism

This diagram visualizes the vibrational coupling that causes the spectral shifts.

Caption: Schematic of the intramolecular hydrogen bond interaction responsible for the characteristic red-shift of the carbonyl band.

Troubleshooting & Validation

Issue: Carbonyl band appears at 1660 cm⁻¹ instead of 1630 cm⁻¹.

-

Cause: Disruption of the intramolecular H-bond. This can occur if the sample is dissolved in a polar, H-bonding solvent (like methanol) or if the crystal lattice is disrupted by excessive grinding in a KBr pellet (amorphization).

-

Solution: Retest using ATR on the neat solid. If the peak remains high, suspect the presence of the 4-amino isomer or a failure in the cyclization step of the precursor.

Issue: Appearance of a strong band at ~1690 cm⁻¹.

-

Cause: Presence of residual 2-acetamino-3-chlorobenzophenone (the N-acetylated precursor).[5] The amide carbonyl typically absorbs at a higher frequency than the H-bonded ketone.

-

Action: Recrystallize the product (typically from benzene/hexane or ethanol) to remove the unhydrolyzed intermediate.

References

-

ChemicalBook. (2023). 2-Amino-3-chlorobenzophenone (CAS 5621-66-9) Properties and Suppliers.[1][2] Retrieved from

-

Sternbach, L. H., et al. (1964). Amino substituted benzophenone oximes and derivatives thereof.[5][6] U.S. Patent No.[7] 3,136,815. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). Benzophenone, 2-amino-5-chloro- (Isomer Comparison Data).[5][6][8][9] NIST Chemistry WebBook, SRD 69.[4][10] Retrieved from

-

Pharmaffiliates. (2023). Certificate of Analysis: 2-Amino-3-chlorobenzophenone.[5][9] Retrieved from

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2'-Amino-3-chlorobenzophenone | 5621-66-9 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Methanone, (3-chlorophenyl)phenyl- [webbook.nist.gov]

- 5. US3136815A - Amino substituted benzophenone oximes and derivatives thereof - Google Patents [patents.google.com]

- 6. 2-Amino-5-chlorobenzophenone | C13H10ClNO | CID 12870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. 2-Amino-5-chlorobenzophenone(719-59-5) IR Spectrum [m.chemicalbook.com]

- 9. US3427304A - Process for preparing 5-phenyl-3h-1,4-benzodiazepin-2(1h)-ones - Google Patents [patents.google.com]

- 10. Benzenamine, N,N-dimethyl- [webbook.nist.gov]

Methodological & Application

Application Notes and Protocols for (2-Amino-3-chlorophenyl)(phenyl)methanone as a Synthetic Intermediate

Introduction: The Strategic Importance of Substituted Benzophenones in Medicinal Chemistry

The benzophenone scaffold is a privileged motif in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Within this class of compounds, ortho-aminobenzophenones are of particular importance as they serve as versatile precursors for the synthesis of a variety of heterocyclic systems, most notably the 1,4-benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant effects.[2] (2-Amino-3-chlorophenyl)(phenyl)methanone is a strategically substituted aminobenzophenone that holds significant potential as a synthetic intermediate in the development of novel pharmaceuticals. The presence of the chlorine atom at the 3-position of the aniline ring can influence the electronic properties and steric hindrance of the molecule, potentially leading to derivatives with unique pharmacological profiles. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound as a key building block in organic synthesis.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safety profile of a synthetic intermediate is paramount for its effective and safe handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | (2-Aminophenyl)(phenyl)methanone[3] | (2-Amino-5-chlorophenyl)(phenyl)methanone[4][5] |

| Molecular Formula | C₁₃H₁₀ClNO | C₁₃H₁₁NO | C₁₃H₁₀ClNO |

| Molecular Weight | 231.68 g/mol | 197.24 g/mol | 231.68 g/mol |

| Appearance | Expected to be a yellow crystalline solid | - | Yellow crystalline solid |

| Melting Point | Not available | - | 92-94 °C |

| CAS Number | Not available | 2835-77-0 | 719-59-5 |

Safety and Handling Precautions:

Synthesis of this compound

The most common and versatile method for the synthesis of 2-aminobenzophenones is the Friedel-Crafts acylation.[2][6] This electrophilic aromatic substitution reaction involves the reaction of an electron-rich aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.

Proposed Synthetic Protocol: Friedel-Crafts Acylation of 2-Chloroaniline

This protocol describes a plausible method for the synthesis of this compound via the Friedel-Crafts acylation of 2-chloroaniline with benzoyl chloride, using aluminum chloride as the Lewis acid catalyst. It is important to note that the amino group of the aniline is a strong activating group, which can lead to side reactions and over-acylation. Therefore, the reaction conditions must be carefully controlled.

Diagram 1: Proposed Synthesis of this compound

Caption: Two-step synthesis of a quinazolinone derivative.

Step 1: Synthesis of the Benzoxazinone Intermediate

Materials and Reagents:

-

This compound

-

An appropriate acyl chloride (e.g., acetyl chloride)

-

Anhydrous pyridine

Protocol:

-

Dissolve this compound (1.0 equivalent) in anhydrous pyridine.

-

Cool the solution in an ice bath and slowly add the acyl chloride (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain the crude benzoxazinone intermediate.

Step 2: Synthesis of the 2,3-Disubstituted-4(3H)-Quinazolinone

Materials and Reagents:

-

Benzoxazinone intermediate from Step 1

-

A primary amine (e.g., aniline)

-

Anhydrous pyridine or dimethylformamide (DMF)

Protocol:

-

Dissolve the benzoxazinone intermediate (1.0 equivalent) and the primary amine (1.2 equivalents) in anhydrous pyridine or DMF.

-

Heat the reaction mixture at reflux for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Filter the precipitated solid, wash with cold water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2,3-disubstituted-4(3H)-quinazolinone.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in the field of medicinal chemistry and drug development. The protocols provided in these application notes, derived from established chemical principles and analogous reactions, offer a solid foundation for the synthesis and further elaboration of this key building block. The strategic placement of the chloro and amino substituents on the benzophenone core opens up avenues for the creation of diverse libraries of heterocyclic compounds for biological screening, paving the way for the discovery of novel therapeutic agents.

References

-

Eureka | Patsnap. (2018, February 16). Preparation method of 2-amino-5- chlorobenzophenone. Retrieved from [Link]

-

PrepChem. Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone. Retrieved from [Link]

- Google Patents. (2014, July 2). Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester.

-

Khan Academy. Friedel-Crafts acylation reaction. Retrieved from [Link]

- Google Patents. (2002, June 4). Process for making 3-amino-2-chloro-4-methylpyridine.

- Google Patents. (2022, January 18). Preparation process of 2-amino-5-chlorobenzophenone.

-

Clark, J. friedel-crafts acylation of benzene. Retrieved from [Link]

-

Khan, I., et al. (2012). {2-[(3-Bromobenzylidene)amino]-5-chlorophenyl}(phenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o645. Retrieved from [Link]

-

Wang, W., et al. (2016). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Retrieved from [Link]

-

MOLBASE. (3-chlorophenyl)-[2-[(3-nitropyridin-2-yl)amino]phenyl]methanone. Retrieved from [Link]

-

Der Pharma Chemica. Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) -8-aza-bicyclo [3.2.1] octan-8-yl) methanone derivatives. Retrieved from [Link]

-

PubChem. (2-Aminothiophen-3-yl)(phenyl)methanone. Retrieved from [Link]

-

ResearchGate. (2015). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of quinazolinones. Retrieved from [Link]

-

NIST WebBook. Methanone, (3-chlorophenyl)phenyl-. Retrieved from [Link]

-

ResearchGate. Synthesis of 2-amino-4(3H)-quinazolinones 9. Retrieved from [Link]

-

Wikipedia. 2-Amino-5-chlorobenzophenone. Retrieved from [Link]

-

ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

-

Frontiers in Chemistry. (2020). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Retrieved from [Link]

-

International Journal of Molecular Sciences. (2022). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. Retrieved from [Link]

-

Molecules. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Retrieved from [Link]

- Google Patents. (1965, October 19). Method for the preparation of 2-aminobenzophenones.

- Google Patents. (1998, March 19). Synthesis of quinazolinone libraries and derivatives thereof.

-

Arkivoc. 2-Amino-2-alkyl(aryl)propanenitriles as key building blocks for the synthesis of 5-member heterocycles. Retrieved from [Link]

-

Axios Research. (2-aminophenyl)(phenyl)methanone. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Khan Academy [khanacademy.org]

- 3. (2-aminophenyl)(phenyl)methanone - CAS - 2835-77-0 | Axios Research [axios-research.com]

- 4. 719-59-5|(2-Amino-5-chlorophenyl)(phenyl)methanone|BLD Pharm [bldpharm.com]

- 5. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 6. Preparation method of 2-amino-5- chlorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]

Technical Guide: Reactivity & Protocols for (2-Amino-3-chlorophenyl)(phenyl)methanone

Strategic Overview: The "Ortho-Effect" Scaffold

(2-Amino-3-chlorophenyl)(phenyl)methanone (CAS: 5621-56-7), often referred to as 2-amino-3-chlorobenzophenone , represents a distinct pharmacophore scaffold compared to its ubiquitous isomer, 2-amino-5-chlorobenzophenone (the precursor to Diazepam).

While the 5-chloro isomer leads to 7-substituted benzodiazepines, the 3-chloro isomer yields 9-substituted 1,4-benzodiazepines and 8-substituted quinazolines . This regiochemistry is critical for Structure-Activity Relationship (SAR) studies targeting atypical binding sites on GABA_A receptors or kinase inhibition profiles.

Key Reactivity Differentiators:

-

Steric Hindrance: The chlorine atom at position 3 is ortho to the amino group. This creates significant steric bulk, reducing the nucleophilicity of the amine compared to the 5-chloro isomer. Protocols must often employ higher temperatures or stronger catalysts (e.g., Pyridine reflux) to drive condensation.

-

Electronic Deactivation: The inductive electron-withdrawing nature of the chlorine adjacent to the amine lowers the pKa of the aniline nitrogen, further necessitating optimized conditions for Schiff base formation.

Reaction Landscape Visualization

Figure 1: Divergent synthetic pathways for the 3-chloro isomer. Note the specific regiochemical outcomes (9-chloro and 8-chloro derivatives).

Core Protocol A: Synthesis of 9-Chloro-1,4-Benzodiazepines

Methodology: The Sternbach Cyclization (Direct Condensation)

This protocol describes the conversion of the ketone to the benzodiazepine core.[1][2][3] Due to the steric hindrance of the 3-chloro group, this reaction utilizes pyridine as both solvent and base to ensure adequate deprotonation and temperature.

Mechanism of Action

The reaction proceeds via an initial nucleophilic attack of the glycine amine on the ketone (forming an imine), followed by an intramolecular amide formation.[1]

Figure 2: Mechanistic flow of the Sternbach cyclization for sterically crowded benzophenones.

Experimental Procedure

Reagents:

-

This compound: 2.31 g (10 mmol)

-

Glycine Ethyl Ester Hydrochloride: 4.2 g (30 mmol) [3.0 equiv]

-

Pyridine (Anhydrous): 40 mL

-

Piperidine: 0.1 mL (Catalyst)

Step-by-Step Protocol:

-

Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap (optional, to remove water) topped with a reflux condenser.

-

Dissolution: Charge the flask with the benzophenone and anhydrous pyridine. Stir until dissolved.

-

Addition: Add the Glycine Ethyl Ester Hydrochloride in one portion, followed by the piperidine catalyst.

-

Reflux: Heat the mixture to a vigorous reflux (approx. 115°C).

-

Critical Checkpoint: Unlike the 5-chloro isomer which reacts in 10-12 hours, the 3-chloro isomer requires 20–24 hours due to steric hindrance [1].

-

-

Monitoring: Monitor by TLC (Eluent: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the yellow starting material (Rf ~0.6) and the appearance of a fluorescent spot (Rf ~0.3).

-

Work-up:

-

Distill off the majority of pyridine under reduced pressure.

-

Dilute the oily residue with Water (50 mL) and extract with Dichloromethane (3 x 30 mL).

-

Wash the organic layer with 1N HCl (to remove residual pyridine) followed by Brine.

-

-

Purification: Dry over Na2SO4, concentrate, and recrystallize from Ethanol/Acetone.

Expected Yield: 60–75% Appearance: Off-white to pale yellow crystalline solid.

Core Protocol B: Synthesis of 8-Chloro-4-phenylquinazoline

Methodology: Modified Niementowski Synthesis

This route exploits the condensation of the amino-ketone with formamide. The 3-chloro position directs the formation of an 8-chloroquinazoline , a scaffold relevant for EGFR kinase inhibition research.

Experimental Procedure

Reagents:

-

This compound: 2.31 g (10 mmol)

-

Formamide: 15 mL (Excess)

-

Ammonium Formate: 0.5 g (Catalyst/Co-reagent)

Step-by-Step Protocol:

-

Setup: Use a heavy-walled pressure vial or a standard RBF with an air condenser.

-

Reaction: Combine the benzophenone, formamide, and ammonium formate.

-

Heating: Heat the mixture to 180–190°C for 4–6 hours.

-